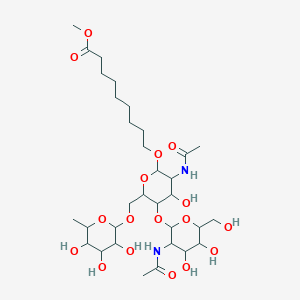

8-Methoxycarbonyloctyl2-acetamido-4-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-6-O-(a-L-fucopyranosyl)-b-D-glucopyranoside

Descripción

This compound (CAS: 359436-87-6) is a synthetic oligosaccharide derivative featuring a methoxycarbonyloctyl aglycone, a core structure with 2-acetamido-2-deoxy-β-D-glucopyranosyl residues, and α-L-fucopyranosyl branches. Its design incorporates protective groups (e.g., benzyl, acetyl) and functional moieties (e.g., methoxycarbonyl) to enhance solubility and stability for glycobiology research. Key applications include studying glycosyltransferase activity, glycan-protein interactions, and enzymatic pathways in cell signaling .

Propiedades

IUPAC Name |

methyl 9-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxynonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H56N2O17/c1-15-23(39)27(43)28(44)32(48-15)47-14-19-29(51-31-21(33-16(2)36)25(41)24(40)18(13-35)49-31)26(42)22(34-17(3)37)30(50-19)46-12-10-8-6-5-7-9-11-20(38)45-4/h15,18-19,21-32,35,39-44H,5-14H2,1-4H3,(H,33,36)(H,34,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCELICOVZHQPEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCCCCCCCC(=O)OC)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H56N2O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201099111 | |

| Record name | Nonanoic acid, 9-[[O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-[6-deoxy-α-L-galactopyranosyl-(1→6)]-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106445-35-6 | |

| Record name | Nonanoic acid, 9-[[O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-[6-deoxy-α-L-galactopyranosyl-(1→6)]-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106445-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanoic acid, 9-[[O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-[6-deoxy-α-L-galactopyranosyl-(1→6)]-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

8-Methoxycarbonyloctyl 2-acetamido-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-6-O-(α-L-fucopyranosyl)-β-D-glucopyranoside (CAS: 106445-35-6) is a complex carbohydrate compound characterized by its unique structure, which includes multiple sugar moieties and functional groups. Its molecular formula is with a molecular weight of 740.79 g/mol . This compound has garnered interest in various fields, particularly in biochemistry and medicinal chemistry, due to its potential biological activities.

Structural Characteristics

The compound features:

- Multiple Sugar Moieties : The presence of β-D-glucopyranoside and α-L-fucopyranosyl groups suggests potential interactions with biological receptors.

- Functional Groups : The methoxycarbonyl and acetamido groups may enhance solubility and reactivity, influencing its biological activity.

Immunological Effects

Carbohydrate-based molecules can modulate immune responses. Preliminary studies suggest that the structural features of this compound may influence immune cell signaling pathways. For example, glycosides can act as ligands for lectins, which play critical roles in immune recognition and response .

Anticancer Potential

Some studies have indicated that carbohydrate derivatives can exhibit anticancer properties by inhibiting tumor cell proliferation or inducing apoptosis. The specific mechanism of action for this compound remains to be fully elucidated but warrants further investigation due to its structural complexity .

Case Studies and Research Findings

The synthesis of 8-Methoxycarbonyloctyl 2-acetamido-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-6-O-(α-L-fucopyranosyl)-β-D-glucopyranoside typically involves multi-step organic synthesis techniques, including glycosylation reactions. The complexity of the synthesis reflects the intricate nature of the molecule, which may impact its biological activity .

Aplicaciones Científicas De Investigación

Glycoscience Research

This compound is primarily utilized in glycoscience for studying carbohydrate structures and their biological functions. Its unique structure allows researchers to explore:

- Glycosylation Reactions : The compound can serve as a substrate in glycosylation reactions, which are critical for the synthesis of oligosaccharides and glycoconjugates. Notably, it has been used in the synthesis of oligosaccharides that mimic natural glycan structures, facilitating studies on glycan-protein interactions .

- Synthesis of Carbohydrate Antigens : It has been employed in the synthesis of artificial carbohydrate antigens, which are essential for understanding immune responses and developing vaccines. For instance, its derivatives have been used to create tetrasaccharides that help study O-antigens from pathogens like Shigella flexneri, aiding in the development of specific monoclonal antibodies .

Immunological Applications

The compound's structural features make it a valuable tool in immunology:

- Vaccine Development : By mimicking natural glycan structures found on pathogens, this compound can enhance the immunogenicity of vaccines. Its ability to induce specific immune responses is crucial for creating effective vaccines against bacterial infections .

- Monoclonal Antibody Production : The oligosaccharides synthesized using this compound have been used to produce monoclonal antibodies that target specific antigens, facilitating diagnostic and therapeutic applications in infectious diseases .

Therapeutic Potential

Research indicates potential therapeutic applications for this compound:

- Anticancer Research : Some studies suggest that glycosylated compounds can influence cell signaling pathways involved in cancer progression. Investigating the effects of 8-Methoxycarbonyloctyl2-acetamido-4-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-6-O-(a-L-fucopyranosyl)-b-D-glucopyranoside may reveal insights into its role as an anticancer agent through modulation of glycan interactions on tumor cells .

- Antiviral Activity : The structural similarities between this compound and naturally occurring glycans may provide insights into its antiviral properties, particularly against viruses that exploit glycan-mediated entry into host cells .

Case Studies

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared to other oligosaccharides and glycosides with analogous residues or functional groups. Key distinctions lie in substitution patterns, glycosidic linkages, and biological activities.

Table 1: Structural and Functional Comparison

Key Findings:

Aglycone Influence : The methoxycarbonyloctyl group in the target compound enhances hydrophobicity, making it suitable for membrane-bound enzyme studies, unlike the 4-nitrophenyl group in CAS 93496-53-8, which is optimized for chromogenic assays .

Linkage Specificity : The α-L-fucose at C6 and β-D-GlcNAc at C4 create a unique branching pattern, distinguishing it from compounds like the phenyl derivative (CAS 93496-53-8) with α-1,4-fucosylation .

Biological Relevance : Unlike simpler diacetylchitobiose derivatives (e.g., N,N′-diacetylchitobiose), this compound’s complexity mimics natural glycan epitopes involved in immune recognition, similar to branched oligosaccharides in .

Research Implications

- Synthetic Utility : The compound’s modular design allows customization of protective groups (e.g., replacing benzyl with 4-methoxybenzyl) to tailor reactivity in glycosylation reactions .

- Therapeutic Potential: Its structural similarity to tumor-associated glycans (e.g., Lewis X) suggests utility in developing glycan-based inhibitors or diagnostics, akin to phenyl derivatives in .

- Enzymatic Studies : The α-L-fucose residue serves as a critical determinant for fucosyltransferase specificity, contrasting with β-linked fucose in compounds like CAS 71208-05-4 .

Métodos De Preparación

Protection of Chitobiosyl Intermediate

The starting material, benzyl 4,6-O-benzylidene chitobioside (Fig. 1), is prepared via benzylidene protection of the 4,6-diol group on the reducing-end GlcNAc. This step ensures regioselectivity during subsequent glycosylation:

α-L-Fucosylation at C6

The 6-OH group of the benzylidene-protected chitobioside is glycosylated with 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide under Helferich conditions:

Table 1: Key Reaction Parameters for Fucosylation

| Parameter | Value |

|---|---|

| Donor:Acceptor Ratio | 1.2:1 |

| Glycosylation Promoter | TEAB |

| Reaction Time | 19 h |

| Purification Method | Silica gel chromatography |

Deprotection and Functionalization

Removal of Benzylidene Group

The benzylidene group is cleaved under acidic conditions to unmask the 4,6-diol:

Acetylation of Free Hydroxyl Groups

Exposed hydroxyl groups are acetylated to prevent undesired side reactions:

Glycosyl Bromide Formation

The trisaccharide intermediate is converted to its glycosyl bromide for subsequent coupling with 8-methoxycarbonyloctanol:

Table 2: Bromination Reaction Optimization

| Variable | Optimal Condition |

|---|---|

| TiBr₄ Equivalents | 2.5 eq |

| Solvent System | DCM:EtOAc (4:1) |

| Reaction Time | 17 h |

Coupling with 8-Methoxycarbonyloctanol

The glycosyl bromide is reacted with 8-methoxycarbonyloctanol to introduce the aglycone:

-

Promoter : Silver triflate (AgOTf)

-

Solvent : Anhydrous DCM

Global Deprotection

Final deprotection involves:

Table 3: Deprotection Outcomes

| Step | Conditions | Yield |

|---|---|---|

| Hydrogenolysis | 10% Pd/C, H₂, MeOH, 24 h | 92% |

| Zemplén Deacetylation | 0.1 M NaOMe, MeOH, 30 min | 95% |

Analytical Characterization

The final product is validated using:

-

NMR Spectroscopy : Anomeric protons observed at δ 5.22 (α-L-Fuc) and δ 4.52 (β-D-GlcNAc).

-

Mass Spectrometry : ESI-MS m/z 973.4 [M+Na]⁺ (calculated 973.3).

-

HPLC : Retention time 13.2 min (C18 column, 65% acetonitrile).

Critical Challenges and Solutions

-

Regioselectivity in Glycosylation : Use of 4,6-O-benzylidene protection directs fucosylation exclusively to the C6 position.

-

Anomeric Control : Helferich conditions (TEAB) favor α-L-fucopyranoside formation.

-

Aglycone Stability : 8-Methoxycarbonyloctanol’s ester group remains intact under mild coupling conditions.

Scale-Up and Industrial Relevance

While lab-scale syntheses report yields of 60–65%, industrial production faces challenges:

-

Cost of TiBr₄ : Substitution with HBr/AcOH reduces expenses but lowers yields (~50%).

-

Enzymatic Approaches : Glycosyltransferases (e.g., FUT8) enable stereospecific fucosylation but require UDP-Fuc donors.

Applications in Glycobiology

This compound serves as:

Q & A

Q. What are the key synthetic considerations for designing a synthesis pathway for this compound?

- Methodological Answer : The synthesis requires strategic selection of protecting groups (e.g., benzyl, acetyl, or 4-methoxybenzyl) to control regioselectivity during glycosylation. For example, benzyl groups are often used to block hydroxyl positions, while acetyl groups allow selective deprotection . Glycosyl donors like trichloroacetimidates or bromide derivatives (e.g., 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide) are employed to ensure stereochemical fidelity at the anomeric center . Stepwise assembly using convergent synthesis minimizes side reactions, as seen in the coupling of pre-activated fucose and glucosamine residues .

Q. How is this compound utilized in glycoconjugate synthesis?

- Methodological Answer : The compound serves as a glycosyl acceptor or donor in synthesizing branched oligosaccharides. Its 8-methoxycarbonyloctyl aglycone acts as a hydrophobic anchor, facilitating purification via reverse-phase chromatography . For example, the α-L-fucopyranosyl moiety is critical for mimicking natural glycans involved in cell adhesion, enabling studies on lectin binding or immune recognition . Post-synthetic modifications, such as enzymatic extension or fluorophore conjugation, are guided by its free hydroxyl groups .

Q. What analytical techniques confirm the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) : Assignments of anomeric protons (δ 4.5–5.5 ppm for α/β linkages) and carbons (δ 90–110 ppm) resolve stereochemistry . MALDI-TOF Mass Spectrometry validates molecular weight (e.g., observed [M+Na]+ at m/z 1428.4937 vs. calculated 1428.5127) . High-Performance Liquid Chromatography (HPLC) monitors purity, particularly after deprotection steps .

Advanced Research Questions

Q. How can regioselectivity challenges during glycosylation be addressed?

- Methodological Answer : Regioselectivity is controlled via temporary protecting groups (e.g., 4,6-O-benzylidene for glucopyranosides) that direct glycosylation to specific hydroxyl positions . For example, the use of 2-O-benzoyl groups on donors promotes β-mannosylation through neighboring-group participation . Kinetic vs. thermodynamic conditions (e.g., AgOTf vs. NIS/TfOH catalysts) further influence linkage outcomes .

Q. How to resolve contradictions in NMR spectral data for structurally similar analogs?

- Methodological Answer : Discrepancies in chemical shifts (e.g., δ values for fucose C-6 in α vs. β linkages) are resolved using 2D NMR (HSQC, NOESY) to confirm through-space correlations . For ambiguous peaks, isotopic labeling (e.g., 13C-labeled galactose) aids in tracing connectivity . Cross-validation with computational modeling (DFT-based shift predictions) refines assignments .

Q. What strategies evaluate the compound’s biological activity in cellular assays?

- Methodological Answer : Surface Plasmon Resonance (SPR) quantifies binding affinity to lectins (e.g., DC-SIGN) using immobilized glycans . Flow cytometry assesses cell adhesion by tagging the compound with fluorescent probes (e.g., FITC) and monitoring uptake in glycan-specific cell lines . Enzymatic assays (e.g., glycosidase inhibition) utilize chromogenic substrates (p-nitrophenyl derivatives) to measure IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.